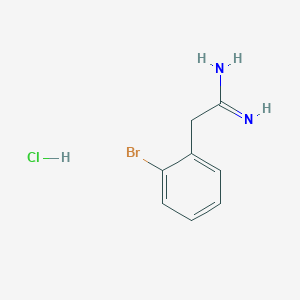

2-(2-Bromophenyl)ethanimidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Bromophenyl)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 127813-37-0 . It has a molecular weight of 249.54 and its IUPAC name is 2-(2-bromophenyl)ethanimidamide hydrochloride . The compound is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for 2-(2-Bromophenyl)ethanimidamide hydrochloride is 1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-5H,10-11H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2-(2-Bromophenyl)ethanimidamide hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Applications in Toxicology

Research has elucidated the in vivo metabolism of related bromophenyl compounds, revealing complex metabolic pathways and the formation of various metabolites. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified multiple metabolites, suggesting at least two operative metabolic pathways. These pathways involve processes such as deamination, reduction, oxidation, and acetylation, shedding light on the metabolic fate of similar bromophenyl compounds in biological systems (Kanamori et al., 2002).

Environmental and Thermal Degradation Studies

Brominated hydrocarbons, similar in structure to 2-(2-Bromophenyl)ethanimidamide hydrochloride, are widely used as flame retardants. Studies on the thermal degradation of such compounds, like 2-bromophenol, have revealed insights into the formation of hazardous byproducts like brominated dioxins. This knowledge is crucial for understanding the environmental impact and risks associated with the disposal and accidental burning of materials containing brominated compounds (Evans & Dellinger, 2003).

Potential in Antimycobacterial Applications

The positional variation of bromine atoms in bromophenyl compounds has been shown to significantly impact antimycobacterial activity. Research on isosteric analogs of bromophenylaminopyrimidines, for instance, has demonstrated that moving the bromine atom can lead to notable changes in antimycobacterial efficacy. This highlights the potential of structurally similar compounds, like 2-(2-Bromophenyl)ethanimidamide hydrochloride, in developing antimycobacterial agents (Erkin & Krutikov, 2010).

Exploration in Organic Synthesis

The compound and its analogs have been used extensively in organic synthesis. For example, o-Bromophenyl isocyanide, a compound structurally related to 2-(2-Bromophenyl)ethanimidamide hydrochloride, has been reacted with primary amines under catalysis to produce 1-substituted benzimidazoles. Such synthetic applications underline the compound's utility in constructing complex organic molecules, potentially leading to various pharmaceutical and material science applications (Lygin & Meijere, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVFCTLUZMPIJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=N)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561326 |

Source

|

| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)ethanimidamide hydrochloride | |

CAS RN |

127813-37-0 |

Source

|

| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)